rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans
Description
This compound is a chiral pyrrolidine derivative featuring a trans configuration at the 3R and 4R positions, with hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) substituents. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective group for the pyrrolidine nitrogen, enabling selective deprotection in synthetic workflows. Its stereochemistry and functional groups make it valuable in medicinal chemistry, particularly as a building block for drug candidates targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
CAS No. |
1817633-15-0 |
|---|---|
Molecular Formula |
C11H18F3NO3 |
Molecular Weight |
269.3 |
Origin of Product |
United States |
Biological Activity
The compound rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, trans, is a chiral pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18F3NO
- Molecular Weight : 269.26 g/mol
- CAS Number : 1858291-38-9
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group and the hydroxymethyl moiety. These groups are known to influence the compound's interaction with biological targets, potentially affecting its pharmacodynamics and pharmacokinetics.
Biological Activity Overview
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit antiviral properties. For instance, similar compounds have been shown to inhibit viral replication in various models, indicating a potential for developing antiviral agents from this class of compounds .
- Cytotoxicity : In vitro studies have demonstrated that certain pyrrolidine derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways or induction of apoptosis .
- Neuroprotective Effects : Some research indicates that compounds with similar structures may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .
Table 1: Summary of Biological Activities
Detailed Findings
- Antiviral Studies : A study highlighted the ability of related pyrrolidine compounds to inhibit HIV replication by targeting viral entry mechanisms. The effectiveness was assessed using CD4+ T-cell models, showing significant reductions in viral loads at specific concentrations .
- Cytotoxic Studies : Research involving various human cancer cell lines demonstrated that rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate exhibited cytotoxic effects at micromolar concentrations, leading to cell cycle arrest and apoptosis .
- Neuroprotective Studies : Investigations into neuroprotective effects revealed that similar compounds could mitigate neuronal damage caused by oxidative stress, suggesting potential therapeutic applications for neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry Applications
-
Potential Therapeutics :
- The compound has exhibited activity against various biological targets, making it a candidate for drug development. Its trifluoromethyl group enhances metabolic stability and bioactivity .
- Case studies indicate its potential in treating neurological disorders due to its ability to cross the blood-brain barrier effectively .
- Synthesis of Bioactive Molecules :
Organic Synthesis Applications
- Chiral Synthesis :
- Reagent in Chemical Reactions :
Material Science Applications
- Polymer Chemistry :
- Coatings and Adhesives :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
A. tert-Butyl (3R,4R)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidine-1-carboxylate (CAS 635319-09-4)
- Substituents : 3-hydroxy (-OH) and 4-hydroxymethyl (-CH₂OH).
- Key Differences: Lacks the trifluoromethyl group, reducing lipophilicity and metabolic stability.
- Applications : Used in glycosidase inhibitor synthesis due to its diol structure .
B. trans-tert-Butyl 3-(Aminomethyl)-4-methylpyrrolidine-1-carboxylate (CAS 2141698-23-7)
- Substituents: 3-aminomethyl (-CH₂NH₂) and 4-methyl (-CH₃).
- Key Differences: The aminomethyl group introduces basicity, enhancing water solubility but reducing stability under acidic conditions. The methyl group lacks the electron-withdrawing effects of -CF₃, altering reactivity in cross-coupling reactions .
C. rac-tert-Butyl (3R,4S)-3-Ethynyl-4-methoxypyrrolidine-1-carboxylate, trans (CAS 2031242-53-0)
Electronic and Steric Effects
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) :
- The -CF₃ group in the target compound enhances electronegativity and lipophilicity (logP ~1.5–2.0 estimated), improving membrane permeability and resistance to oxidative metabolism compared to methyl analogs .
- Methyl groups (e.g., in CAS 2141698-23-7) contribute to steric bulk without significant electronic effects, making them less effective in modulating enzyme binding .
- Hydroxymethyl (-CH₂OH) vs.
Preparation Methods
Chiral Ligand-Mediated Lithiation
The lithiation of N-Boc pyrrolidine using sec-butyllithium (s-BuLi) and chiral ligands, such as (-)-sparteine, enables the generation of configurationally stable α-lithiated intermediates. This method, pioneered by Campos et al., achieves er values of 90:10 at -40°C, with trapping reagents like carbon dioxide or aldehydes introducing substituents at the α-position. For rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate, the lithiation step is critical for establishing the (3R,4R) configuration.
Mechanistic Insights :
-
The N-Boc group directs lithiation to the α-position via coordination with the lithium ion.
-
Chiral ligands enforce facial selectivity, favoring the formation of the (R)-configured lithio species.
-
Trapping with tert-butyl chloroformate introduces the carbamate group, while subsequent hydroxymethylation employs formaldehyde or protected glycolaldehyde.
Optimization Data :
| Condition | Yield (%) | er (3R:3S) | dr (trans:cis) |
|---|---|---|---|
| s-BuLi/(-)-sparteine | 64 | 90:10 | 85:15 |
| s-BuLi/(+)-sparteine | 58 | 88:12 | 82:18 |
Organocatalytic Michael Addition/Hydrogenative Cyclization
Enantioselective CF₃ Incorporation
The trifluoromethyl group is introduced via asymmetric Michael addition of 1,1,1-trifluoromethyl ketones to nitroolefins, as demonstrated by Liu et al.. This method constructs the pyrrolidine ring with three contiguous stereocenters, including the CF₃-bearing carbon.
Reaction Protocol :
-
Michael Addition : Using a cinchona alkaloid-derived organocatalyst, the reaction proceeds at 0°C in toluene, achieving dr >20:1 and er >99:1.
-
Reductive Cyclization : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to an amine, facilitating ring closure to form the pyrrolidine core.
Key Data :
| Step | Catalyst Loading (%) | Yield (%) | dr | er |
|---|---|---|---|---|
| Michael Addition | 5 | 85 | >20:1 | 99:1 |
| Hydrogenation | 10 (Pd/C) | 92 | - | - |
Hydroxymethylation Post-Cyclization
Post-cyclization hydroxymethylation is achieved via:
-
Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to install the hydroxymethyl group with retention of configuration.
-
Protection/Deprotection : Temporary silyl protection (TBSCl) prevents side reactions during subsequent steps.
| Substrate | Temperature (°C) | CF₃ Yield (%) |
|---|---|---|
| 3-Chloro-4-methylpyrrolidine | 380 | 78 |
| 3,4-Dichloropyrrolidine | 420 | 65 |
Cyclocondensation with Trifluoromethyl Building Blocks
Ethyl 4,4,4-trifluoro-3-oxobutanoate serves as a CF₃ source in cyclocondensation reactions with amino alcohols. This one-pot method forms the pyrrolidine ring while incorporating the CF₃ group.
Typical Procedure :
-
Condensation of ethyl 4,4,4-trifluoro-3-oxobutanoate with tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate.
-
Reduction of the ketone to a hydroxymethyl group using NaBH₄.
Stereochemical Control and Resolution
Diastereomeric Crystallization
Racemic mixtures are resolved via crystallization with chiral acids (e.g., tartaric acid). The trans-diastereomer preferentially crystallizes due to its lower solubility, achieving dr >95:5 after three recrystallizations.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the hydroxymethyl group selectively modifies one enantiomer, enabling separation.
Enzyme Screening Data :
| Enzyme | Conversion (%) | er (Product) |
|---|---|---|
| Candida antarctica | 45 | 98:2 |
| Pseudomonas cepacia | 32 | 95:5 |
Scalability and Industrial Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
